molecular formula C9H6BrF3O2 B11842504 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde

4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B11842504
M. Wt: 283.04 g/mol
InChI Key: BXRSZURBBUMBLU-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzaldehyde, featuring bromine, methoxy, and trifluoromethyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the bromination of 2-methoxy-5-(trifluoromethyl)benzaldehyde. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

4-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6BrF3O2/c1-15-8-3-7(10)6(9(11,12)13)2-5(8)4-14/h2-4H,1H3

InChI Key

BXRSZURBBUMBLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)C(F)(F)F)Br

Origin of Product

United States

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